Ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of an appropriate aniline derivative with ethyl ethoxymethylenemalonate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acid catalysts and refluxing in ethanol to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize flow chemistry and metal-catalyzed reactions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring, altering its electronic properties.
Substitution: Commonly involves halogenation or alkylation reactions to introduce new substituents
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7,8-dimethoxy-4-oxo-3,4-dihydropyrimido[4,5-b]quinoline-2-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 4-hydroxy-2-quinolones
Uniqueness
Ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
5288-23-3 |
---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
ethyl 5,8-dimethoxy-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)8-7-9(16)12-10(18-2)5-6-11(19-3)13(12)15-8/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
ROYZEZZFHVPLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)OC)OC |
Origin of Product |
United States |
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